molecular formula C16H28N6O4S B1192315 Biotin-PEG2-Azide CAS No. 945633-30-7

Biotin-PEG2-Azide

Cat. No.: B1192315
CAS No.: 945633-30-7
M. Wt: 400.5
InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The compound is often employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates .

Mechanism of Action

Target of Action

Biotin-PEG2-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that contain Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

this compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of target proteins. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the formation of a ternary complex with an E3 ubiquitin ligase, it leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation. It interacts with terminal alkynes to form stable triazole linkages through click chemistry. This interaction is bioorthogonal, meaning it does not interfere with biological systems. The inclusion of a hydrophilic PEG2 spacer in this compound enhances its aqueous solubility and reduces steric hindrance, particularly when binding to avidin molecules . This reagent can also react with phosphine-labeled molecules through Staudinger chemistry, making it versatile for various biochemical applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It is used to label biomolecules such as DNA, oligonucleotides, and proteins, which can then be bound to avidin or streptavidin for further purification and detection . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the study of specific biomolecular interactions and processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable triazole linkages with terminal alkynes via click chemistry, either copper-catalyzed or copper-free . This binding interaction is highly specific and efficient, allowing for precise bioconjugation. Additionally, this compound can react with phosphine-labeled molecules through Staudinger chemistry, further expanding its utility in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product is stable when stored at -20°C in the dark and can be transported at room temperature for up to three weeks . Long-term effects on cellular function observed in in vitro or in vivo studies include the stability of the biotinylation and the persistence of labeled biomolecules within the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively labels biomolecules without causing toxicity. At high doses, there may be adverse effects, including potential toxicity or interference with normal cellular functions . Threshold effects observed in studies indicate that careful dosage optimization is necessary to achieve desired outcomes without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation and bioconjugation. It interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages with terminal alkynes . This interaction can affect metabolic flux and metabolite levels by enabling the study of specific metabolic processes and pathways within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG2 spacer enhances its aqueous solubility, facilitating its distribution and localization within the cell . This property is crucial for efficient bioconjugation and labeling of target biomolecules.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, enabling precise labeling and study of specific cellular structures and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin with PEG and the introduction of an azide group. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG2-Azide has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions.

    Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

    Industry: Applied in the production of diagnostic tools and biosensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG2-Azide is unique due to its balance of flexibility and solubility, making it suitable for a wide range of applications. Its azide group allows for efficient click chemistry reactions, while the PEG2 spacer provides adequate distance between biotin and the target molecule, reducing steric hindrance .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.